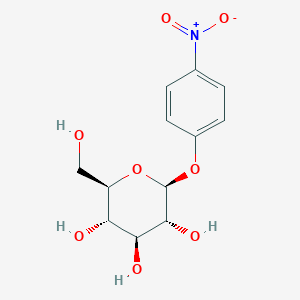
4-Nitrophenyl beta-D-glucopyranoside
概要
説明
Synthesis Analysis
The synthesis of 4-nitrophenyl β-D-glucopyranoside involves nucleophilic catalysis of glycoside hydrolysis, where the mechanism includes intramolecular nucleophilic catalysis by a phosphate group, leading to significant acceleration in hydrolysis rates compared to model compounds. This process has been elaborated through studies observing the intermediate stages and reaction kinetics under specific conditions (Camilleri et al., 1994). Additionally, a stereoselective synthesis approach has been reported for α-D-glucopyranosyl linked oligosaccharides containing an anomeric 4-nitrophenyl or benzyl group, utilizing specific glycosyl donors (Jain & Matta, 1992).
Molecular Structure Analysis
The molecular structure of 4-nitrophenyl β-D-glucopyranoside, characterized by techniques such as X-ray crystallography, reveals a specific chair conformation that impacts its chemical reactivity and interactions. The ring adopts a 3C5 chair conformation, with substituents positioned to influence its chemical properties and reactivity (Abboud et al., 1997).
Chemical Reactions and Properties
The compound's reactivity includes its role in the catalysis of glycoside hydrolysis and its utility as a substrate in enzymatic reactions. For example, its hydrolysis under specific conditions offers insights into the mechanism of action for glycosidases, providing a basis for understanding the enzymatic cleavage of glycosidic bonds (Binder & Robyt, 1983).
科学的研究の応用
Enzyme Inhibition : Briggs, Haines, and Taylor (1992) demonstrated that 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, a related compound, effectively inhibits yeast α-glucosidase. This suggests its potential as a new inhibitor for α-glucosidase inhibitors (Briggs, Haines, & Taylor, 1992).
Anti-inflammatory Potential : Watt, Clinch, and Slim (2002) found that 4-nitrophenyl glycosides of hyalobiuronic acid and chondrosine show promising anti-inflammatory properties (Watt, Clinch, & Slim, 2002).
Enzymatic Activity Measurement : López Arnaldos et al. (1999) improved the p-nitrophenyl-β-O-D-glucopyranoside method with cyclodextrin to increase sensitivity and enable continuous recording of β-glucosidase activity, suitable for kinetic studies (López Arnaldos et al., 1999).
Diuretic Activity : Smirnov et al. (2015) demonstrated that 4-nitrophenyl-β-D-glucopyranoside exhibits significant diuretic activity, increasing diuresis in rats by 2.5 times compared to control values (Smirnov et al., 2015).
Pharmacological Research : Wen (2004) presented a novel synthesis method for 4-aminophenol-glucopyranoside and its analogues, indicating potential applications in pharmacological research (Wen, 2004).
Drug Discovery and Screening : Kong et al. (2017) developed a sensitive fluorescent assay using nitrogen-doped carbon dots for detecting α-glucosidase activity, applicable in anti-diabetic drug discovery and screening (Kong et al., 2017).
Organic Synthesis : Jermyn (1957) discussed the synthesis of substances related to p-Nitrophenyl-β-glucoside and 4-O-Methyl glucose, highlighting potential new applications in organic synthesis (Jermyn, 1957).
Bioconversion : Ng et al. (2010) reported high-level production of thermoacidophilic β-glucosidase from Penicillium citrinum YS40-5 by solid-state fermentation with rice bran, showing potential for improving cellulosic bioconversion efficiency (Ng et al., 2010).
Carbohydrate Enzyme Reaction Monitoring : Modi and LaCourse (2006) developed a method for monitoring carbohydrate enzyme reactions, enabling accurate substrate concentration quantitation without complex sample preparation or volume loss (Modi & LaCourse, 2006).
作用機序
Target of Action
The primary target of PNPG is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in beta-D-glucosides .
Mode of Action
PNPG acts as a chromogenic substrate for beta-D-glucosidase . When the enzyme cleaves the glycosidic bond in PNPG, it results in the release of 4-nitrophenol . This compound can be easily detected due to its yellow color in alkaline conditions , providing a convenient method for monitoring enzyme activity.
Biochemical Pathways
The cleavage of PNPG by beta-D-glucosidase is a part of the broader glycoside hydrolysis process . This process is essential for the breakdown of complex carbohydrates in organisms. The release of 4-nitrophenol serves as a marker for the activity of beta-D-glucosidase and, by extension, the progress of glycoside hydrolysis.
Result of Action
The primary result of PNPG’s action is the production of 4-nitrophenol , a yellow-colored compound . This change in color allows researchers to easily measure the activity of beta-D-glucosidase and other similar enzymes .
Action Environment
The action of PNPG is influenced by the pH of the environment. The yellow color of 4-nitrophenol, the product of PNPG cleavage, is most pronounced in alkaline conditions . Therefore, the efficacy of PNPG as a chromogenic substrate can be influenced by the pH of the solution it is in.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883854 | |
| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl beta-D-glucopyranoside | |
CAS RN |
2492-87-7 | |
| Record name | p-Nitrophenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl beta-D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)
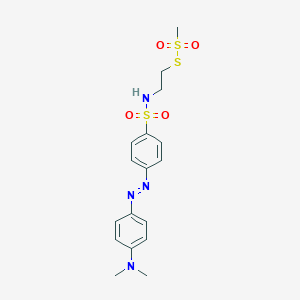


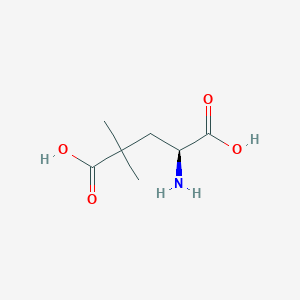
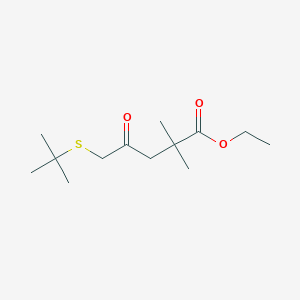
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)
![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)
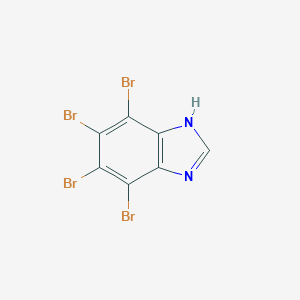
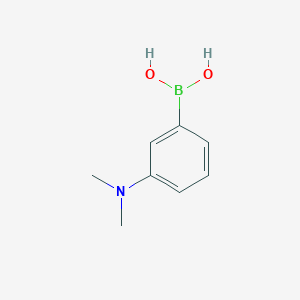

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)